N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-18-9-6-14(7-10-18)20(24)22-17-8-11-19-16(13-17)3-2-12-23(19)21(25)15-4-5-15/h6-11,13,15H,2-5,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYIGJQFSJZNKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the key intermediatesThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH play a critical role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide has found applications in several scientific research areas, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide
- Structural Differences :
- The thiazol-2-yl ring replaces the direct benzamide linkage in the target compound.
- An additional N-methyl group is present on the benzamide moiety.
- Molecular Weight : 447.5493 g/mol (vs. ~380–400 g/mol estimated for the target compound due to the absence of thiazole and N-methyl groups).
- The N-methyl group may enhance lipophilicity and metabolic stability compared to the unmethylated benzamide in the target compound.
- InChIKey :
ZRMVPPPAHUXLME-UHFFFAOYSA-N.
N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide
- Structural Differences: A 2-oxo group on the tetrahydroquinoline core replaces the cyclopropanecarbonyl group. An oxazole-5-carboxamide substituent is present instead of benzamide.
- The 2-oxo group may reduce steric hindrance compared to the cyclopropane ring, affecting receptor interactions .
Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate
- Structural Differences: A bicyclo[2.2.2]octane system replaces the tetrahydroquinoline core. Bromine and propyl substituents are present on the quinoline ring.
- Functional Implications :
Key Comparative Data Table
Research Findings and Implications
- Cyclopropane vs. Oxo/Thiazole Substituents : The cyclopropanecarbonyl group in the target compound and its thiazole-containing analog enhances metabolic stability compared to the 2-oxo derivative, which may be prone to enzymatic reduction .
- Benzamide vs. Oxazole-Carboxamide : The 4-methoxybenzamide in the target compound likely offers stronger π-π stacking interactions with aromatic residues in target proteins compared to the polar oxazole-carboxamide .
Biological Activity
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core fused with a cyclopropanecarbonyl group and a methoxybenzamide moiety. The structural formula can be represented as follows:
This structure is significant as it may influence the compound's interaction with biological targets.
The biological activity of this compound is hypothesized to involve:
- Receptor Interaction : The quinoline core can interact with various receptors and enzymes, potentially modulating their activity.
- Inhibition of Cell Proliferation : Similar compounds have shown antiproliferative effects against cancer cell lines by interfering with cellular signaling pathways.
Antiproliferative Activity
Research indicates that derivatives of quinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. In particular, studies have demonstrated that:
- IC50 Values : The compound's effectiveness is often measured by its IC50 values (the concentration required to inhibit 50% of cell growth). For instance, related compounds have shown IC50 values ranging from 1.2 µM to 5.3 µM against breast cancer cell lines (MCF-7) and other cancer types .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT116 | 3.7 |
| Compound C | HEK 293 | 5.3 |
Antioxidative Activity
The antioxidative properties of the compound are also noteworthy. Compounds with similar structures have demonstrated:
- Radical Scavenging Ability : These compounds can neutralize free radicals, thus preventing oxidative stress in cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of quinoline derivatives:
- Study on Antiproliferative Effects : A study focused on various substituted quinolines showed that specific substitutions enhanced their antiproliferative effects against cancer cell lines. The introduction of methoxy groups increased the binding affinity to target proteins .
- Antioxidant Studies : Another research effort highlighted the antioxidative capacity of quinoline derivatives in vitro, suggesting that these compounds could mitigate oxidative damage in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
